![molecular formula C8H9BrN4O B13338788 (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a chemical compound with the molecular formula C8H9BrN4O and a molecular weight of 257.09 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and methyl groups, as well as a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves multi-step organic reactionsThe final step involves the addition of the methanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
科学的研究の応用
(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use .
類似化合物との比較
Similar Compounds
- (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol
- (4-Amino-5-chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
- (4-Amino-5-bromo-7-ethylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
Uniqueness
The uniqueness of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H9BrN4O |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
(4-amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C8H9BrN4O/c1-4-5(2-14)6(9)7-8(10)11-3-12-13(4)7/h3,14H,2H2,1H3,(H2,10,11,12) |
InChIキー |
OLPOQVCMTXWGHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2N1N=CN=C2N)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


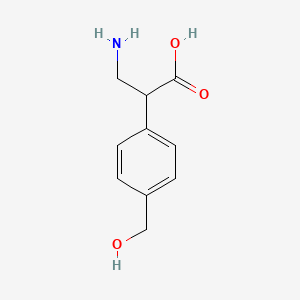
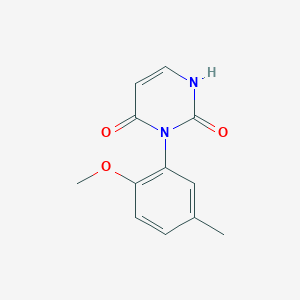
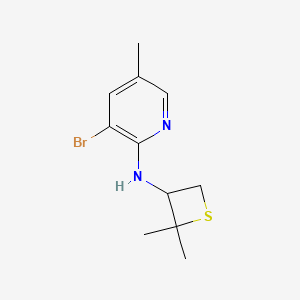
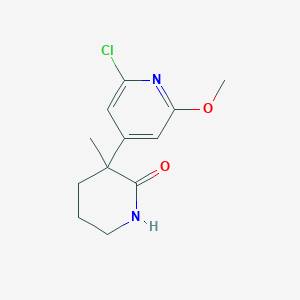
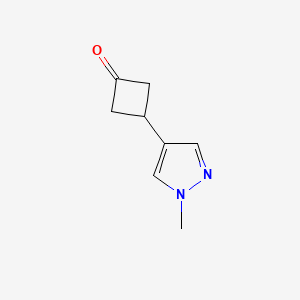
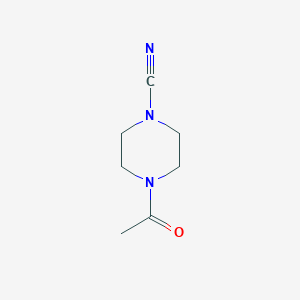
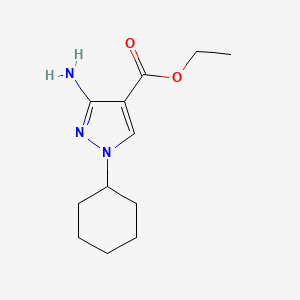
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
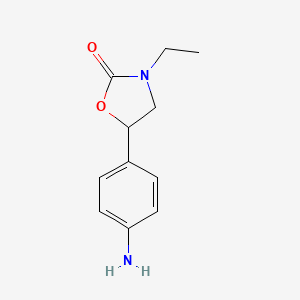
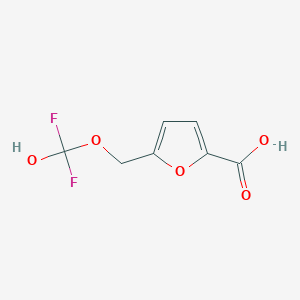
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
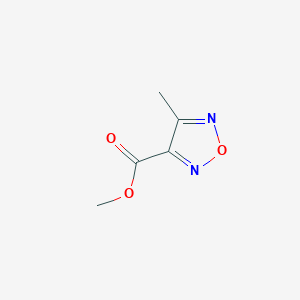
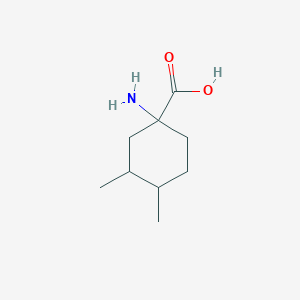
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
